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Compound of Interest

Compound Name: 2-Methylbenzophenone

Cat. No.: B1664564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylbenzophenone, a compound of interest in organic synthesis and photochemistry. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopic characteristics, offering valuable data for substance

identification, purity assessment, and further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 2-Methylbenzophenone
are summarized below.

¹H NMR Spectroscopic Data of 2-Methylbenzophenone
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Chemical Shift (δ) ppm Multiplicity Assignment

7.792 Doublet Aromatic H

7.537 Aromatic H

7.418 Aromatic H

7.357 Aromatic H

7.287 Aromatic H

7.263 Aromatic H

7.216 Aromatic H

2.318 Singlet -CH₃

¹³C NMR Spectroscopic Data of 2-Methylbenzophenone

While specific peak assignments for 2-Methylbenzophenone are not readily available in all

public databases, the spectrum is characterized by a series of resonances in the aromatic

region (typically 125-140 ppm), a peak for the methyl carbon (around 20 ppm), and a distinct

signal for the carbonyl carbon (often above 190 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The key IR absorption bands for 2-Methylbenzophenone
are presented below.

Key IR Absorption Bands of 2-Methylbenzophenone
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Frequency (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H Stretch

~2980 Medium Aliphatic C-H Stretch

~1660 Strong C=O (Ketone) Stretch

~1600, 1450 Medium-Strong Aromatic C=C Stretch

~1280 Medium C-C-C Bending

~930 Medium C-H Bending

~740 Strong C-H Out-of-plane Bending

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

For benzophenone and its derivatives, two characteristic absorption bands are typically

observed. The expected UV-Vis absorption maxima for 2-Methylbenzophenone, based on

data for the parent compound benzophenone, are listed below. In ethanol, benzophenone has

absorption maxima at approximately 252 nm and 334 nm.[1] In n-heptane, the absorption

bands are observed around 248 nm and 347 nm.[1]

Expected UV-Vis Absorption Data for 2-Methylbenzophenone

Solvent λmax 1 (nm) λmax 2 (nm) Transition

Ethanol ~252 ~334 π → π* and n → π

n-Heptane ~248 ~347 π → π and n → π*

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

1. NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: A solution of 2-Methylbenzophenone is prepared by dissolving

approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent,

typically deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be

added as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of

300 MHz or higher for ¹H NMR, is used.

Data Acquisition: The prepared sample solution is transferred to an NMR tube. For ¹H NMR,

a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-

decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for

each unique carbon atom.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

internal standard.

2. IR Spectroscopy

Sample Preparation: For a liquid sample like 2-Methylbenzophenone, the spectrum can be

obtained using the neat liquid. A thin film of the sample is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean KBr/NaCl plates is first recorded. The

sample is then placed in the spectrometer, and the sample spectrum is acquired. The

instrument records the interferogram, which is then Fourier transformed to produce the

infrared spectrum.

Data Processing: The final spectrum is typically presented as percent transmittance or

absorbance versus wavenumber (cm⁻¹).

3. UV-Vis Spectroscopy

Sample Preparation: A stock solution of 2-Methylbenzophenone is prepared in a UV-grade

solvent (e.g., ethanol or n-heptane) of known concentration. This stock solution is then
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serially diluted to obtain solutions of varying concentrations.

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

Data Acquisition: The spectrophotometer is first calibrated with a blank solution (the pure

solvent). The absorbance of each of the prepared solutions is then measured over a specific

wavelength range (e.g., 200-400 nm).

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the

resulting spectrum. According to the Beer-Lambert law, the absorbance is directly

proportional to the concentration of the solute in the solution.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-Methylbenzophenone.
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General Workflow for Spectroscopic Analysis
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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